N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide is an organic compound that features a complex structure combining a furan ring, a phenyl group, a hydroxyethyl chain, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide typically involves multiple steps:
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Formation of the Furan-Phenyl Intermediate: : The initial step involves the coupling of furan-2-carboxylic acid with a phenyl group through a Friedel-Crafts acylation reaction. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) under anhydrous conditions.
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Hydroxyethylation: : The next step is the introduction of the hydroxyethyl group. This can be achieved through a Grignard reaction where the furan-phenyl intermediate reacts with ethylene oxide in the presence of a magnesium catalyst.
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Methoxybenzamide Formation: : The final step involves the formation of the methoxybenzamide moiety. This is typically done through an amidation reaction where the hydroxyethyl intermediate reacts with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a ketone derivative.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and furan rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities due to its structural components, which are known to interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The furan and phenyl groups may facilitate binding to enzymes or receptors, while the hydroxyethyl and methoxybenzamide moieties could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-benzamide: Lacks the methoxy group, which may affect its biological activity and solubility.
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbenzamide: Contains a methyl group instead of a methoxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide is unique due to the presence of the methoxy group, which can enhance its interaction with biological targets and improve its pharmacokinetic properties. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-17-5-2-4-16(12-17)20(23)21-13-18(22)14-7-9-15(10-8-14)19-6-3-11-25-19/h2-12,18,22H,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUORHSWTTXFXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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